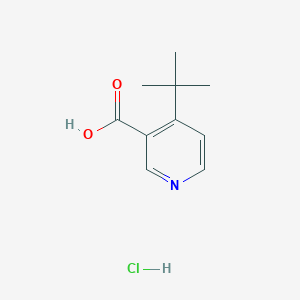![molecular formula C16H20N2O2 B2420492 N-[3-(3-méthyl-1,2-oxazol-5-yl)propyl]-3-phénylpropanamide CAS No. 2034333-12-3](/img/structure/B2420492.png)
N-[3-(3-méthyl-1,2-oxazol-5-yl)propyl]-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .
Applications De Recherche Scientifique
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications in drug discovery and development.
Mécanisme D'action
Target of Action
The primary target of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including the regulation of pH and CO2 transport .
Mode of Action
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide interacts with its target by acting as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of pH and CO2 in the body .
Biochemical Pathways
The inhibition of hCA II by N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide affects several biochemical pathways. These include the carbon dioxide transport and pH regulation pathways, which are crucial for maintaining the body’s homeostasis .
Pharmacokinetics
The compound’s ability to selectively inhibit hca ii suggests that it may have good bioavailability and reach its target effectively .
Result of Action
The molecular and cellular effects of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide’s action include changes in the balance of pH and CO2 in the body . By inhibiting hCA II, the compound can affect these parameters and potentially influence various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide typically involves the formation of the isoxazole ring followed by the attachment of the propyl and phenylpropanamide groups. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu (I) or Ru (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize costs and maximize yield. The use of eco-friendly and metal-free synthetic strategies is becoming increasingly important in industrial settings to reduce environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isoxazole ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide include other isoxazole derivatives such as:
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
Uniqueness
The uniqueness of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isoxazole ring and the phenylpropanamide group provides a unique scaffold for various applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZXWRCWCUSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
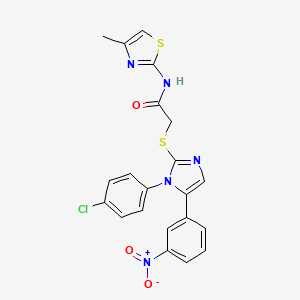
![ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]METHANESULFONAMIDE](/img/structure/B2420415.png)
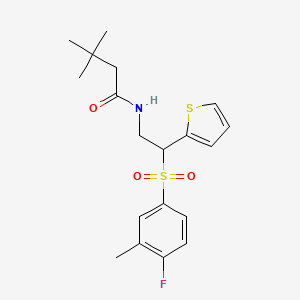
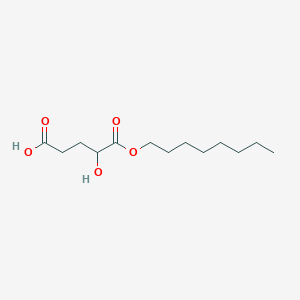
![N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2420419.png)
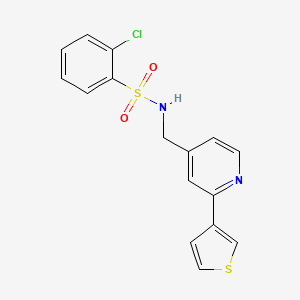
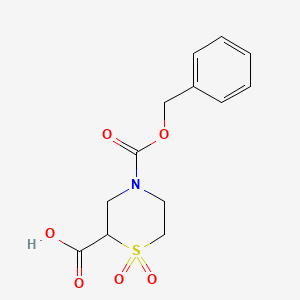
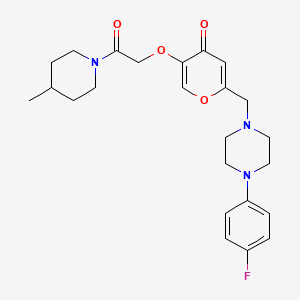
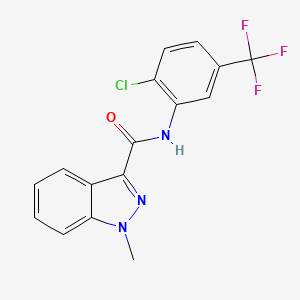
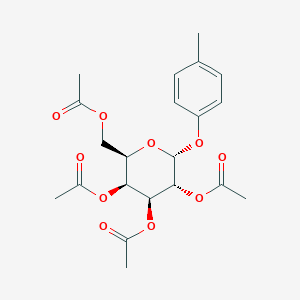
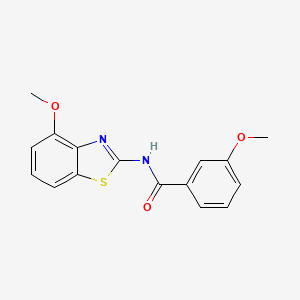
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
